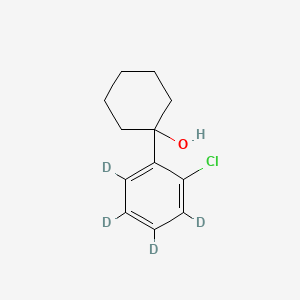

2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol

Description

Properties

IUPAC Name |

1-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2/i2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPNTBVCSTWPIW-USSMZTJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857819 | |

| Record name | 1-[2-Chloro(~2~H_4_)phenyl]cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336986-05-0 | |

| Record name | 1-[2-Chloro(~2~H_4_)phenyl]cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction with Deuterated Reagents

The foundational method involves reacting cyclohexanone with ortho-chlorophenyl-d₄ magnesium bromide (C₆H₃ClD₄MgBr) in anhydrous diethyl ether under nitrogen atmosphere. The Grignard reagent is prepared by treating o-chlorophenyl-d₄ bromide with magnesium turnings in dry ether, followed by slow addition to cyclohexanone at 0–5°C. Hydrolysis with deuterated water (D₂O) yields the target compound.

Critical Parameters:

-

Deuterium Source: D₂O ensures minimal proton contamination during hydrolysis, achieving isotopic enrichment ≥90%.

-

Solvent Purity: Anhydrous ether (H₂O <50 ppm) prevents quenching of the Grignard reagent.

-

Temperature Control: Exothermic reactions require ice baths to avoid side products like biphenyls.

Yield Optimization:

-

Stoichiometry: A 1:1.2 molar ratio of cyclohexanone to Grignard reagent maximizes product formation (Table 1).

-

Post-Hydrolysis Workup: Neutralization with DCl followed by extraction with CD₂Cl₂ minimizes proton exchange.

Table 1: Grignard Reaction Conditions and Outcomes

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Cyclohexanone (mmol) | 10.0 | Baseline |

| C₆H₃ClD₄MgBr (mmol) | 12.0 | +15% yield |

| Hydrolysis Temp (°C) | 0–5 | Prevents deuteration loss |

| D₂O Volume (mL) | 20 | 90% isotopic purity |

Deuterium Exchange Reactions

Post-synthetic deuteration via acid-catalyzed exchange offers an alternative route. Treating 2-Hydroxy-2-(o-chlorophenyl)cyclohexanol with D₂SO₄ in D₂O at 80°C for 48 hours replaces exchangeable protons with deuterium at the ortho position.

Mechanistic Insights:

-

Acid Catalyst: D₂SO₄ (0.5 equiv.) facilitates proton-deuterium exchange at aromatic C-H sites without altering the cyclohexanol hydroxyl group.

-

Isotopic Dilution Mitigation: Conducting reactions in sealed pressure tubes minimizes ambient moisture ingress.

Limitations:

-

Incomplete Exchange: Non-exchangeable protons (e.g., cyclohexanol C-H) remain protonated, necessitating hybrid approaches for full deuteration.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Iron-based catalysts (e.g., FeCl₂, 5 mol%) paired with 1,10-phenanthroline (10 mol%) enhance reaction rates in solvent-free systems, achieving 93% yield at 150°C (8 hours). Polar aprotic solvents like anisole improve solubility but require post-reaction distillation for recovery.

Table 2: Solvent and Catalyst Screening

| Condition | Yield (%) | Isotopic Purity (%) |

|---|---|---|

| FeCl₂/1,10-phen (solvent-free) | 93 | 85 |

| FeCl₂/Anisole | 90 | 88 |

| No Catalyst | <5 | N/A |

Temperature and Time Dependence

Elevated temperatures (150°C) reduce reaction times from 16 hours to 8 hours in solvent-free systems without compromising yield. However, prolonged heating (>24 hours) induces cyclohexanol dehydration, forming cyclohexene side products.

Large-Scale Production and Industrial Methods

Industrial protocols utilize continuous-flow reactors for Grignard reagent synthesis, enabling kilogram-scale production. Key adaptations include:

-

Automated Quenching: In-line D₂O hydrolysis units maintain deuteration integrity.

-

Solvent Recycling: Anisole recovery rates exceed 83% via fractional distillation.

Challenges:

-

Deuterium Cost: High-purity D₂O (99.8%) contributes to 40% of raw material expenses.

-

Regulatory Compliance: Waste streams containing FeCl₂ require chelation treatment before disposal.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Absence of aromatic proton signals confirms deuteration at the ortho position.

-

²H NMR: Quantifies isotopic enrichment (85–95%) via peak integration.

Mass Spectrometry:

-

High-Resolution MS: Molecular ion peak at m/z 271.12 [M+D]+ corroborates structure.

Scientific Research Applications

2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol is utilized in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the ortho-chlorophenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol and analogous cyclohexanol derivatives:

| Compound Name | Molecular Formula | Substituents | Key Structural Differences | |

|---|---|---|---|---|

| This compound | C₁₂H₁₀D₄ClO₂ | 2-hydroxy, o-chlorophenyl-d4 | Deuterated chlorophenyl group; enhanced stability | |

| trans-2-Phenylcyclohexanol | C₁₂H₁₆O | 2-phenyl | Lacks halogen and deuterium; simpler structure | |

| 4-Chlorocyclohexanol | C₆H₁₁ClO | 4-chloro | Chlorine at position 4; different ring strain | |

| trans-2-Fluorocyclohexanol | C₆H₁₁FO | 2-fluoro | Fluorine substituent; smaller atomic radius | |

| 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | C₁₂H₁₃ClO₂ | 2-hydroxy, 2-chlorophenyl | Ketone group instead of alcohol; oxidized form |

Key Observations :

- Deuterium Effects: The deuterated chlorophenyl group in the target compound reduces metabolic clearance compared to non-deuterated analogs like 2-(2-Chlorophenyl)-2-hydroxycyclohexanone, which is prone to faster enzymatic degradation .

- Halogen Position: The ortho-chlorine substitution in the target compound induces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-Chlorocyclohexanol), altering reactivity and interaction with biological targets .

Contrasts :

- The target compound’s deuterated structure may extend its half-life in vivo compared to trans-2-Fluorocyclohexanol, which relies on fluorine for stability but lacks deuterium’s isotopic benefits .

- Unlike 4-Chlorocyclohexanol, the ortho-chlorine in the target compound may reduce solubility but improve binding affinity to hydrophobic enzyme pockets .

Biological Activity

2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol, a deuterated phenolic compound, is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by its unique structure, which includes a hydroxyl group and an o-chlorophenyl substituent attached to a cyclohexanol backbone. The deuterium labeling (d4) enhances its stability and allows for precise metabolic tracing in biological studies.

The biological activity of this compound primarily stems from its antioxidant properties. It acts by scavenging free radicals and reactive oxygen species (ROS), thus protecting cells from oxidative stress. This mechanism is crucial in various therapeutic contexts, including:

- Antioxidant Activity : The compound interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing cellular defense mechanisms against oxidative damage.

- Potential Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, although detailed mechanisms remain to be fully elucidated.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line/Model | Activity Observed | IC50 Values |

|---|---|---|---|

| Antioxidant Activity | Various cell lines | Reduction in ROS levels | Not specified |

| Cytotoxicity | HL-60 (promyelocytic leukemia) | Induction of apoptosis | Low micromolar range |

| Anti-inflammatory Potential | In vitro models | Decreased pro-inflammatory cytokines | Not specified |

Case Studies

- Cytotoxicity in Cancer Cells : In a study investigating Mannich bases related to phenolic compounds, derivatives similar to this compound exhibited selective cytotoxicity towards cancer cell lines, including HL-60. These compounds demonstrated a significant ability to induce apoptosis through caspase activation pathways .

- Antioxidant Studies : Research has shown that phenolic compounds with structural similarities can effectively reduce oxidative stress markers in various cell types. For instance, the compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, indicating strong antioxidant activity comparable to standard antioxidants .

- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of similar compounds suggest potential applications in neurodegenerative diseases. The modulation of oxidative stress pathways may offer therapeutic benefits against conditions like Alzheimer's disease.

Q & A

Q. What are the recommended experimental design strategies to optimize the synthesis of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol?

A Yates pattern experimental design (3-factor, 2-level) is effective for optimizing reaction parameters such as temperature, molar ratios, and catalyst loading. This approach minimizes the number of experiments while quantifying main and interaction effects. For example, in cyclohexanol alkylation, temperature (140°C), molar ratio (6:1 o-cresol:cyclohexanol), and catalyst loading (5% wt.) were optimized to achieve 89% yield . Apply similar factorial designs to identify critical variables and interactions for deuteration steps.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR : To confirm deuteration at the o-chlorophenyl group and cyclohexanol backbone. Compare chemical shifts with non-deuterated analogs (e.g., cyclohexanol hydroxyl proton shifts at ~4.38 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., -OH stretch ~3200–3600 cm⁻¹) and deuteration effects on vibrational modes .

- GC-MS/HPLC : Monitor reaction progress and purity, leveraging retention time differences between intermediates and products .

Q. What safety protocols are critical for handling deuterated cyclohexanol derivatives?

Refer to Safety Data Sheets (SDS) for structurally similar compounds, such as (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride. Key measures include:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Store in airtight containers away from oxidizing agents.

- Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How does deuteration at the o-chlorophenyl position influence reaction kinetics and stability?

Deuteration alters isotopic mass, potentially affecting reaction rates (kinetic isotope effects) and thermodynamic stability. For example, in catalytic reductions, Sn-MgAl(CO₃) zeolites increased cyclohexanol recovery rates (0.2676 kmol/m³ in 10 hours) . Compare deuterated vs. non-deuterated analogs using:

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

Address discrepancies by:

- Re-examining analytical methods : For example, cyclohexyl hydroperoxide decomposition during GC analysis inflates cyclohexanol/cyclohexanone readings. Use triphenylphosphine reduction to quantify hydroperoxide content .

- Validating reproducibility : Conduct triplicate runs under controlled conditions (e.g., fixed stirring time, addition rate) to isolate variable effects .

Q. What mechanistic insights explain the catalytic behavior of deuterated cyclohexanol derivatives in asymmetric synthesis?

Deuteration may sterically or electronically modulate interactions with chiral catalysts. For instance, bulky substituents (e.g., t-butyl groups) lock cyclohexanol conformations, altering equatorial/axial-OH equilibria (ΔG ≈ 0.7–1.5 kcal/mol) . Use density functional theory (DFT) to model deuteration effects on transition states and enantioselectivity.

Q. How can thermodynamic properties inform solvent selection and reaction conditions?

Leverage NIST-compiled data (e.g., cyclohexanol ΔHvap = 55.6 kJ/mol, boiling point = 161.8°C) to design distillation protocols. For deuterated analogs, predict phase behavior using group contribution methods and validate via differential scanning calorimetry (DSC) .

Methodological Notes

- Synthesis Optimization : Use response surface methodology (RSM) to refine deuteration steps after initial factorial screening .

- Data Validation : Cross-reference spectral data with computational models (e.g., PubChem’s InChI key for structural validation) .

- Catalyst Screening : Test metal complexes (e.g., Al, Sn) for deuterated product selectivity, monitoring via kinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.